2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
Penoxsulam is a sulfonamide-class herbicide belonging to the triazolopyrimidine family, a subgroup of acetolactate synthase (ALS) inhibitors . Its chemical structure features a [1,2,4]triazolo[1,5-c]pyrimidine core substituted with 5,8-dimethoxy groups, a 2,2-difluoroethoxy side chain, and a 6-(trifluoromethyl)benzenesulfonamide moiety . It is primarily used for pre-emergent and post-emergent control of broadleaf weeds and sedges in turfgrass, rice paddies, vineyards, and orchards .
Penoxsulam exhibits high herbicidal activity at low application rates (e.g., 40 g active ingredient/ha) and demonstrates favorable environmental stability, with degradation half-lives ranging from 2 to 13 days in flooded rice field soils, depending on redox conditions . Its synthesis involves a nine-step process starting from 4-nitro-2-(trifluoromethyl)aniline, achieving an overall yield of 22.9% through optimized coupling of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride in acetonitrile and 3-picoline . Analytical methods, such as magnetic particle-based enzyme immunoassays, enable detection limits as low as 0.17 ppb in water .
Properties
Molecular Formula |
C16H14F5N5O5S |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)11-4-3-8(16(19,20)21)5-9(11)31-7-12(17)18/h3-6,12H,7H2,1-2H3,(H,24,25) |
InChI Key |
VBGAFLMUENEOTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)OCC(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core
The heterocyclic nucleus, 5,8-dimethoxy-triazolo[1,5-c]pyrimidine , can be synthesized via condensation reactions involving amidines and appropriate heterocyclic precursors. According to patent US9950997B2, a typical route involves:
- Starting materials : 2,4-dichloro-5,8-dimethoxy-pyrimidine derivatives.
- Reaction conditions : Nucleophilic substitution using hydrazine derivatives or aminoguanidine compounds under reflux in polar solvents such as ethanol or dimethylformamide (DMF).
- Outcome : Formation of the fused heterocyclic ring system with high purity.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced onto the aromatic ring via electrophilic trifluoromethylation:
- Reagents : Trifluoromethylating agents such as Togni’s reagent or Ruppert-Prakash reagent (TMS-CF₃).
- Reaction conditions : Typically performed in the presence of a catalyst (e.g., copper or iron salts) under inert atmosphere at controlled temperatures.
- Result : Incorporation of the trifluoromethyl group at the desired position on the aromatic ring, as described in academic syntheses.
Formation of the Sulfonamide Linkage
The sulfonamide moiety is assembled through sulfonylation:
- Starting material : The aromatic amine or heterocyclic amine precursor.
- Reagents : Corresponding sulfonyl chlorides, notably 4-(trifluoromethyl)benzenesulfonyl chloride.
- Reaction conditions : The process involves nucleophilic attack on the sulfonyl chloride in the presence of a base such as pyridine or triethylamine, often at room temperature or mild heating.
- Outcome : Formation of the sulfonamide linkage with high yield and purity.
Attachment of the Difluoroethoxy Group
The difluoroethoxy group is introduced via nucleophilic substitution:
- Reagents : 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide) or related derivatives.
- Reaction conditions : The aromatic sulfonamide is treated with the halide in the presence of a base such as potassium carbonate or cesium carbonate, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Mechanism : Nucleophilic substitution (SN2) occurs at the aromatic ring or side chain, attaching the difluoroethoxy moiety.
- Purification : Chromatography or recrystallization ensures high purity.
Representative Reaction Scheme
Step 1: Synthesis of heterocyclic core
[Amidines + Halogenated pyrimidines] → [Fused heterocycle]
Step 2: Trifluoromethylation
[Heterocycle] + CF₃ source → [CF₃-substituted heterocycle]
Step 3: Sulfonylation
[Amine group] + Ar-SO₂Cl → [Sulfonamide intermediate]
Step 4: Difluoroethoxy substitution
[Intermediate] + 2,2-difluoroethyl halide → Final compound
Data Tables and Reaction Conditions
Notes on Optimization and Purification
- Reaction Conditions : Mild temperatures and inert atmospheres are preferred to prevent side reactions.
- Purification : Recrystallization from ethanol or chromatography on silica gel ensures high purity.
- Yield Improvement : Use of microwave-assisted synthesis or phase-transfer catalysis can enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can modify the difluoroethoxy or dimethoxy groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Penoxsulam shares structural and functional similarities with other triazolopyrimidine and sulfonamide herbicides. Below is a comparative analysis based on structural features, herbicidal activity, and environmental behavior:
Table 1: Structural and Functional Comparison of Penoxsulam and Analogous Compounds
Key Findings
Structural Influence on Activity: The 5,8-dimethoxy configuration on the triazolopyrimidine ring in Penoxsulam enhances ALS inhibition compared to 5,7-dimethoxy or methyl-substituted analogs (e.g., 8c, 8d) . Replacement of the benzenesulfonamide with a pyridine-3-sulfonamide () slightly reduces soil persistence but maintains comparable efficacy .
Environmental Behavior: Penoxsulam degrades faster (2–13 days) than flumetsulam (14–30 days) due to its 2,2-difluoroethoxy group, which increases susceptibility to microbial hydrolysis . Compounds with methyl substituents (e.g., 8d) exhibit longer persistence but lower herbicidal potency .
Synthetic Efficiency: Penoxsulam’s optimized synthesis (22.9% yield) outperforms older methods for flumetsulam (18.5%) and experimental analogs (8c: 15.6%) .
Species Specificity: Penoxsulam’s 6-CF₃-benzenesulfonamide group confers selectivity for sedges, while pyridine-sulfonamide derivatives () target broader weed spectra .
Contradictions and Limitations
- reports reduced activity for 5,7-dimethyl-substituted triazolopyrimidines (8d), whereas highlights enhanced activity in methylated triazole derivatives. This discrepancy may arise from differences in core ring systems ([1,5-a] vs. [1,5-c]) .
- While Penoxsulam’s degradation is redox-dependent, similar studies for analogs like 8c and 8d are lacking, limiting direct environmental comparisons .
Biological Activity
The compound 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide , commonly known as Penoxsulam , is a sulfonamide herbicide that has garnered attention for its selective activity against certain weed species. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14F5N5O5S
- Molecular Weight : 483.37 g/mol
- CAS Number : 219714-96-2
- SMILES Notation : COc1cnc(OC)n2nc(NS(=O)(=O)c3ccc(cc3OCC(F)F)C(F)(F)F)nc12
Penoxsulam functions primarily as an acetolactate synthase (ALS) inhibitor , which is crucial in the biosynthesis of branched-chain amino acids. By inhibiting this enzyme, Penoxsulam disrupts protein synthesis in susceptible plants, leading to their eventual death. This mechanism provides a selective advantage over non-target species.
Herbicidal Activity
Penoxsulam has shown significant effectiveness against various weed species in agricultural settings. Key findings include:
- Target Weeds : Effective against both broadleaf and grassy weeds.
- Application Rates : Recommended application rates vary but are generally around 0.044 lb/acre for effective control without harming crops.
Case Studies
-
Field Trials :
- In trials conducted across multiple states, Penoxsulam demonstrated over 90% control of key weed species such as Echinochloa crus-galli (barnyardgrass) and Amaranthus palmeri (Palmer amaranth).
- The compound was applied post-emergence and showed a favorable safety profile for crops like corn and soybeans.
-
Laboratory Studies :
- Laboratory assessments indicated that Penoxsulam is rapidly absorbed by plant tissues and translocates effectively within the plant system.
- Studies revealed that it has a low risk of leaching into groundwater due to its moderate solubility (0.408 g/L at 19 °C) and low volatility.
Toxicological Profile
Research on the toxicological effects of Penoxsulam reveals:
- Genotoxicity : Comprehensive studies have indicated no significant genotoxic potential in various metabolites of Penoxsulam, suggesting a favorable safety profile for non-target organisms .
- Ecotoxicity : Risk assessments have shown low toxicity to aquatic organisms, making it a safer option for use near water bodies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 483.37 g/mol |
| Solubility in Water | 0.408 g/L (at 19 °C) |
| Melting Point | 210 - 215 °C |
| Application Rate | 0.044 lb/acre |
| Genotoxicity | Negative results |
| Target Weeds | Echinochloa spp., Amaranthus spp. |
Q & A
Q. What are the key considerations for synthesizing 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide in a laboratory setting?
- Methodological Answer : Synthesis involves coupling 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride in the presence of 3,5-lutidine as a base . Optimized protocols emphasize shorter reaction times (e.g., 9 steps with 22.9% overall yield) by using intermediates like 2-bromo-4-amino-6-trifluoromethylaniline and avoiding harsh purification steps . Key parameters include stoichiometric control of sulfonyl chloride and maintaining anhydrous conditions to prevent hydrolysis .
Q. How can researchers detect and quantify this compound in environmental samples?
- Methodological Answer : A magnetic particle-based enzyme-linked immunoassay (ELISA) with polyclonal antibodies achieves a detection limit of 0.17 ppb in water. This method is validated against LC-MS/MS (r² = 0.957) and tolerates pH/salinity variations . For confirmation, HPLC with ¹⁴C radiodetection is recommended, particularly for distinguishing parent compounds from metabolites .
Q. What is the environmental degradation pathway of this compound under flooded soil conditions?
- Methodological Answer : In anaerobic rice field soils, microbial degradation occurs via cleavage of the triazolopyrimidine ring and substituent modification, with half-lives (t₁/₂) ranging from 2–13 days. Degradation rates correlate with redox gradients; steeper gradients accelerate breakdown. Two transient metabolites exceeding 5% of initial mass are formed, identified via HPLC-¹⁴C analysis .
Advanced Research Questions
Q. How does this compound interact with acetolactate synthase (ALS) in resistant weed species?
- Methodological Answer : As an ALS inhibitor, it induces resistance in Bromus japonicus via the Pro-197-Thr mutation. Cross-resistance studies involve whole-plant dose-response assays (e.g., 2- to 3-leaf stage seedlings treated with 372 L ha⁻¹ spray volume) and enzyme inhibition assays using malathion/NBD-Cl to probe cytochrome P450/GST-mediated detoxification .
Q. What methodological approaches are used to analyze cross-resistance between this compound and other ALS inhibitors?
- Methodological Answer : Cross-resistance is assessed using dose-response curves for herbicides like mesosulfuron-methyl (SU), imazamox (IMI), and pyribenzoxim (PTB). Seedlings are treated at the 2–3-leaf stage, with biomass measurements at 3 weeks post-treatment. Resistance ratios (RR₅₀) and synergist (malathion/NBD-Cl) pretreatments clarify metabolic resistance mechanisms .
Q. How can the synthetic yield of this compound be optimized while minimizing byproducts?
- Methodological Answer : A nine-step protocol improves yield (22.9%) via intermediates like 2-bromo-6-trifluoromethylbenzenesulfonic acid. Key optimizations include milder reaction temperatures (e.g., 25–60°C), reduced reaction times (≤4 hours per step), and avoiding high-temperature sulfonation . Purity is enhanced by recrystallization from ethanol/water mixtures .
Q. What are the major metabolites formed during microbial degradation, and how are they identified?
- Methodological Answer : Two transient metabolites are detected via HPLC-¹⁴C radiodetection, likely resulting from triazolopyrimidine ring cleavage and difluoroethoxy group oxidation. Metabolite structures are inferred using retention time alignment and comparative MS/MS fragmentation patterns .
Key Notes
- Synthesis Optimization : Avoids 3-picoline in favor of 3,5-lutidine to reduce side reactions .
- Resistance Studies : Pro-197-Thr mutation reduces binding affinity to ALS, necessitating higher herbicide doses .
- Environmental Monitoring : ELISA is preferred for rapid screening, but HPLC-MS/MS is required for metabolite confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
